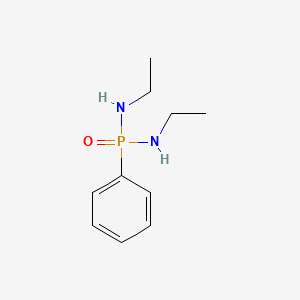![molecular formula C8H7ClN2O5 B15342199 Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and reactivity make it a subject of interest for researchers aiming to explore new chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves optimizing the synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be employed in biochemical studies to investigate enzyme mechanisms or cellular processes.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and structural studies.
Vergleich Mit ähnlichen Verbindungen
Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate is compared with other similar compounds to highlight its uniqueness:
2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate: This compound has additional methyl groups, which can affect its reactivity and properties.
Pyrizo[1,2-a]pyrimidin-5-ium perchlorate: Similar in structure but with variations in the heterocyclic ring, leading to different chemical behavior.
3,5,7-Trimethylpyrazolo[1,2-a]pyridazin-4-ium perchlorate: This compound features a different heterocyclic system, resulting in distinct chemical properties.
Eigenschaften
Molekularformel |
C8H7ClN2O5 |
|---|---|
Molekulargewicht |
246.60 g/mol |
IUPAC-Name |
pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate |
InChI |
InChI=1S/C8H6N2O.ClHO4/c11-7-3-1-5-10-6-2-4-9-8(7)10;2-1(3,4)5/h1-6H;(H,2,3,4,5) |
InChI-Schlüssel |
GBYFWAWMFUOXHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2N=CC=C[N+]2=C1)O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



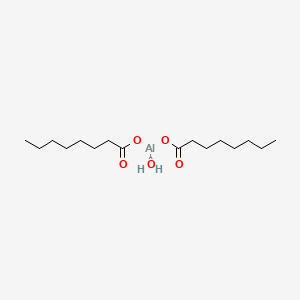
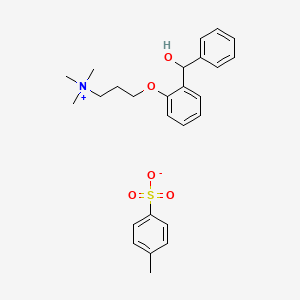
![3,5-Dimethoxy-1-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-9H-xanthen-9-one](/img/structure/B15342133.png)

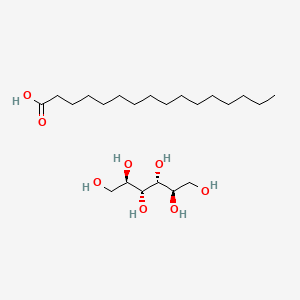


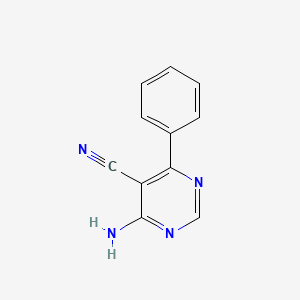
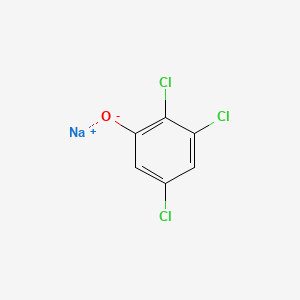
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
